molecular formula C23H30N4O3 B2876951 N'-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 898432-40-1

N'-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2876951
CAS No.: 898432-40-1
M. Wt: 410.518
InChI Key: SRHZQUAOJNAUQZ-UHFFFAOYSA-N
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Description

N'-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.518. The purity is usually 95%.
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Scientific Research Applications

Arylpiperazine Derivatives as Serotonin Ligands

Research has shown that arylpiperazine derivatives exhibit high affinity for serotonin receptors. Specifically, certain derivatives have been identified as potent ligands for the 5-HT1A receptor, indicating potential applications in the treatment of depression and anxiety disorders. The modification of the arylpiperazine structure enhances affinity for 5-HT1A receptors, highlighting the significance of structural optimization in developing therapeutically relevant compounds (Glennon et al., 1988).

Dual 5-HT1A and 5-HT7 Antagonists

Further exploration into phenylpiperazine derivatives has led to the discovery of compounds with antidepressant- and anxiolytic-like effects in animal models. These derivatives demonstrate high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, acting as full antagonists at the 5-HT1A and 5-HT7 receptors. Their potent activity suggests potential for treating mood disorders, leveraging their interaction with the serotonergic system (Pytka et al., 2015).

5-HT(1B/1D) Antagonists

The development of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides has provided insight into selective and potent 5-HT(1B/1D) antagonists. These compounds exhibit significant pharmacological activity, suggesting their utility in neuropsychiatric research and potential therapeutic applications. The exploration of these derivatives underscores the complex interplay between receptor specificity and therapeutic efficacy (Liao et al., 2000).

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-17-4-6-18(7-5-17)21(27-14-12-26(2)13-15-27)16-24-22(28)23(29)25-19-8-10-20(30-3)11-9-19/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHZQUAOJNAUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.